molecular formula C10H11F3N2S B2494449 Methyl({[2-methyl-4-(trifluoromethyl)-1,3-thiazol-5-yl]methyl})(prop-2-yn-1-yl)amine CAS No. 1808729-38-5

Methyl({[2-methyl-4-(trifluoromethyl)-1,3-thiazol-5-yl]methyl})(prop-2-yn-1-yl)amine

Cat. No.: B2494449
CAS No.: 1808729-38-5
M. Wt: 248.27
InChI Key: BXDBABNVOQDXEY-UHFFFAOYSA-N
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Description

Methyl({[2-methyl-4-(trifluoromethyl)-1,3-thiazol-5-yl]methyl})(prop-2-yn-1-yl)amine is an organic compound notable for its unique molecular structure which combines a thiazole ring with methyl and trifluoromethyl groups. This compound has been studied for various applications in medicinal chemistry and material sciences, making it a subject of significant scientific interest.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl({[2-methyl-4-(trifluoromethyl)-1,3-thiazol-5-yl]methyl})(prop-2-yn-1-yl)amine typically involves multi-step organic synthesis processes. Initial steps often include the formation of the thiazole ring through a reaction involving thiourea, chloroacetone, and trifluoroacetic acid under acidic conditions. Following this, methylation and alkylation reactions introduce the methyl and prop-2-yn-1-yl groups.

Industrial Production Methods: Industrial production would likely involve batch processes with stringent control over temperature, pressure, and pH to ensure high yield and purity. Advanced techniques such as continuous flow reactors could be employed for more efficient synthesis at a larger scale.

Chemical Reactions Analysis

Types of Reactions It Undergoes:

  • Oxidation: The compound can undergo oxidation at the prop-2-yn-1-yl group, forming corresponding ketones or carboxylic acids.

  • Reduction: Reduction reactions can target the thiazole ring, potentially altering its aromaticity.

  • Substitution: The trifluoromethyl and prop-2-yn-1-yl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions Used in These Reactions:

  • Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) for oxidation reactions.

  • Reducing agents such as lithium aluminium hydride (LiAlH4) or sodium borohydride (NaBH4) for reduction.

  • Strong bases like sodium hydride (NaH) for substitution reactions.

Major Products Formed from These Reactions: The major products depend on the specific reactions but can include various modified thiazole derivatives, ketones, or alcohols.

Scientific Research Applications

Chemistry: The unique structure of Methyl({[2-methyl-4-(trifluoromethyl)-1,3-thiazol-5-yl]methyl})(prop-2-yn-1-yl)amine makes it a valuable building block in synthetic organic chemistry, particularly for the synthesis of more complex molecules.

Biology and Medicine: In medicinal chemistry, it is explored for its potential biological activities, including antimicrobial and anticancer properties. The presence of the trifluoromethyl group can enhance the compound's metabolic stability and bioavailability.

Industry: Its applications extend to material science, where it could be used in the development of novel polymers or as an intermediate in the production of specialty chemicals.

Mechanism of Action

The compound's mechanism of action is linked to its ability to interact with specific molecular targets through its thiazole ring and functional groups. For instance, the trifluoromethyl group can engage in halogen bonding, while the thiazole ring can participate in π-π stacking interactions with aromatic residues of proteins or nucleic acids, affecting various biological pathways.

Comparison with Similar Compounds

Methyl({[2-methyl-4-(trifluoromethyl)-1,3-thiazol-5-yl]methyl})(prop-2-yn-1-yl)amine can be compared with other thiazole derivatives and trifluoromethylated compounds:

  • 2-Methyl-4-(trifluoromethyl)thiazole: Lacks the prop-2-yn-1-yl group but shares the core thiazole structure.

  • Thiazole derivatives: General category that includes numerous compounds with diverse substituents, each with unique properties.

  • Trifluoromethylated compounds: Compounds containing the trifluoromethyl group which confers enhanced metabolic stability and lipophilicity.

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Properties

IUPAC Name

N-methyl-N-[[2-methyl-4-(trifluoromethyl)-1,3-thiazol-5-yl]methyl]prop-2-yn-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11F3N2S/c1-4-5-15(3)6-8-9(10(11,12)13)14-7(2)16-8/h1H,5-6H2,2-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXDBABNVOQDXEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(S1)CN(C)CC#C)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11F3N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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